FeTMPyP

Peroxynitrite Catalytic Rate Reactive Nitrogen Species

Select FeTMPyP for clean peroxynitrite decomposition without confounding superoxide dismutation. This water-soluble iron(III) porphyrin offers a high ONOO⁻ decomposition rate (k=2.2×10⁶ M⁻¹s⁻¹) and negligible catalytic protein nitration, outperforming MnTMPyP (SOD mimetic) and anionic iron porphyrins (FeTPPS/FeTBAP) that introduce nitration artifacts. Validated in vivo (rat MCAO, 3 mg/kg i.v.) and superior for Aβ1-42 fibrillation studies. Choose FeTMPyP to isolate peroxynitrite-mediated pathways with confidence.

Molecular Formula C44H38FeN8+7
Molecular Weight 734.7 g/mol
Cat. No. B15583638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeTMPyP
Molecular FormulaC44H38FeN8+7
Molecular Weight734.7 g/mol
Structural Identifiers
InChIInChI=1S/C44H37N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3,(H,45,46,47,48);/q2*+3/p+1
InChIKeyVYLLNBWSIBGKPW-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FeTMPyP (133314-07-5) Procurement Guide: Catalytic Peroxynitrite Decomposition Catalyst for Oxidative Stress Research


FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) pentachloride) is a water-soluble, cationic metalloporphyrin that functions primarily as a catalytic peroxynitrite (ONOO⁻) decomposition catalyst . As a synthetic analog of heme-containing enzymes, FeTMPyP facilitates the isomerization of the potent biological oxidant peroxynitrite to benign nitrate (NO₃⁻) under physiological conditions . This iron(III) porphyrin complex belongs to a broader class of metalloporphyrin-based antioxidants that includes manganese-centered analogs (MnTMPyP) and anionic derivatives (FeTPPS, FeTBAP), all of which are employed as research tools for dissecting the roles of reactive oxygen and nitrogen species (ROS/RNS) in cellular signaling and pathophysiology .

Why FeTMPyP Cannot Be Interchanged with MnTMPyP or Other In-Class Porphyrins in Peroxynitrite-Focused Studies


Substituting FeTMPyP with a manganese-based analog such as MnTMPyP fundamentally alters the experimental outcome due to their divergent primary catalytic activities: FeTMPyP is a specific peroxynitrite decomposition catalyst, whereas MnTMPyP acts predominantly as a superoxide dismutase (SOD) mimetic [1]. Furthermore, even among iron-centered porphyrins, significant functional disparities exist; for instance, FeTMPyP exhibits negligible catalytic activity for protein tyrosine nitration compared to its anionic counterparts FeTPPS and FeTBAP [2]. These compound-specific properties necessitate a data-driven selection process for researchers seeking to isolate the effects of peroxynitrite from those of superoxide, or to avoid confounding nitration artifacts in their experimental systems.

Quantitative Comparative Evidence: FeTMPyP vs. MnTMPyP, FeTPPS, and FeTBAP


FeTMPyP Exhibits Superior Catalytic Efficiency for Peroxynitrite Decomposition vs. MnTMPyP

FeTMPyP is a dedicated peroxynitrite decomposition catalyst with a reported second-order rate constant of 2.2 x 10⁶ M⁻¹s⁻¹ . In contrast, the manganese analog MnTMPyP functions primarily as an SOD mimetic, catalyzing the dismutation of superoxide (O₂⁻) with a rate constant of ~4 x 10⁷ M⁻¹s⁻¹, and does not share the same specific activity toward peroxynitrite . This functional dichotomy was empirically demonstrated in a yeast model (sod1Δ) where MnTMPyP, but not FeTMPyP, rescued growth defects induced by the superoxide generator paraquat, confirming their distinct in vivo activities [1].

Peroxynitrite Catalytic Rate Reactive Nitrogen Species Antioxidant

FeTMPyP Demonstrates 30-50x Lower EC50 than Peroxynitrite Concentration for Cytoprotection, Matching FeTPPS

In a comparative study of three iron porphyrin peroxynitrite decomposition catalysts (FeTMPyP, FeTPPS, FeTMPS), all three compounds provided potent cytoprotection against exogenously added peroxynitrite. The effective concentration (EC50) values for each catalyst were found to be 30- to 50-fold below the final concentration of peroxynitrite administered to the target cells [1]. This class-level potency indicates that FeTMPyP is equivalently efficacious to other leading iron porphyrin catalysts in direct peroxynitrite neutralization assays.

Cytoprotection EC50 Inflammation Peroxynitrite

FeTMPyP Exhibits Negligible Catalytic Protein Nitration Activity, a Critical Differentiator from FeTPPS and FeTBAP

A study comparing three water-soluble iron porphyrins—FeTPPS, FeTBAP, and FeTMPyP—found that while all exhibited high peroxidase activity, their capacity to catalyze protein tyrosine nitration differed dramatically. FeTPPS and FeTBAP effectively catalyzed bovine serum albumin (BSA) nitration in the presence of H₂O₂ and NO₂⁻, whereas FeTMPyP showed negligible nitration activity [1]. This is attributed to FeTMPyP's rapid self-oxidation, which clears the reactive oxo-ferryl intermediates (O=Feᴵⱽ-TMPyP) required for nitration, and its weak binding to BSA, which keeps reactive nitrogen species (RNS) distant from target tyrosine residues [1].

Protein Tyrosine Nitration Peroxidase Activity Nitrosative Stress Artifact Prevention

FeTMPyP Provides Superior Inhibition of Aβ1-42 Aggregation Compared to MnTMPyP and Anionic Porphyrins

A comparative analysis of metalloporphyrin inhibitors of amyloid-β (Aβ1-42) aggregation revealed a clear structure-activity hierarchy. Cationic metalloporphyrins (FeTMPyP and MnTMPyP) exhibited a stronger inhibitory effect on Aβ1-42 fibrillation than anionic metalloporphyrins (FeTBAP and MnTBAP) [1]. Notably, within the cationic pair, the iron-centered FeTMPyP was found to be more effective than the manganese-centered MnTMPyP [1]. This enhanced activity is attributed to the formation of an additional coordination bond between the central Fe(III) atom and the amyloid peptide, a capability not shared by the Mn analog [1].

Amyloid-beta Aggregation Alzheimer's Disease Neuroprotection

FeTMPyP Demonstrates Equivalent In Vivo Neuroprotection to FeTPPS with a 6-Hour Post-Ischemia Therapeutic Window

In a rat model of focal cerebral ischemia (middle cerebral artery occlusion, MCAO), both FeTMPyP and FeTPPS were evaluated for their neuroprotective efficacy and therapeutic time window. When administered intravenously at a dose of 3 mg/kg at either 2 or 6 hours post-MCAO, both compounds produced a significant reduction in infarct volume, edema volume, and neurological deficits [1]. Treatment at later time points (9 and 12 hours) was not significantly neuroprotective [1]. This study establishes that FeTMPyP and FeTPPS are functionally equivalent in this in vivo model of ischemia-reperfusion injury.

Stroke Neuroprotection Ischemia-Reperfusion In Vivo

Recommended Research Applications for FeTMPyP Based on Validated Comparative Performance


Dissecting Peroxynitrite-Specific Signaling in Inflammation and Immunity

FeTMPyP is the catalyst of choice for studies requiring the specific and catalytic decomposition of peroxynitrite without the confounding variable of simultaneous superoxide dismutation, a limitation associated with the use of MnTMPyP . Its potent cytoprotective EC50 values (30-50x below PN concentrations) further validate its use in cellular models of cytokine- or endotoxin-induced nitrosative stress [1]. The compound's low catalytic protein nitration activity also makes it preferable to FeTPPS or FeTBAP for accurately attributing observed nitrotyrosine formation to endogenous peroxynitrite rather than an experimental artifact .

Investigating Dual-Mechanism Therapeutics in Alzheimer's Disease Models

For researchers exploring therapeutic strategies that simultaneously target amyloid-beta aggregation and peroxynitrite-mediated neurotoxicity, FeTMPyP offers a distinct experimental advantage. It has been demonstrated to be a more effective inhibitor of Aβ1-42 fibrillation than its manganese analog MnTMPyP and anionic porphyrins like FeTBAP . This superior anti-aggregation activity, combined with its validated function as a peroxynitrite decomposition catalyst, positions FeTMPyP as a uniquely capable tool for probing the interplay between protein misfolding and oxidative/nitrosative stress in neurodegenerative disease models.

Validating Peroxynitrite as a Pathological Mediator in Preclinical Stroke Research

FeTMPyP is a validated in vivo tool for preclinical stroke studies, having demonstrated significant neuroprotection in a rat MCAO model when administered up to 6 hours post-ischemia . Its performance in this model is equivalent to that of FeTPPS, confirming it as a reliable peroxynitrite decomposition catalyst for investigating the role of this reactive species in ischemia-reperfusion injury . The established dosing regimen (3 mg/kg, i.v.) and therapeutic window provide a robust experimental framework for studies focused on reducing infarct volume and neurological deficits.

Redox Biology Studies Requiring a Peroxynitrite Catalyst with Defined Catalytic Purity

In fundamental redox biology research aimed at understanding the specific downstream effects of peroxynitrite, FeTMPyP offers a cleaner catalytic profile compared to some in-class alternatives. Its high peroxynitrite decomposition rate constant (k = 2.2 x 10⁶ M⁻¹s⁻¹) ensures efficient neutralization of this potent oxidant , while its negligible protein nitration activity prevents the introduction of a confounding secondary oxidation pathway that is prominent with FeTPPS and FeTBAP [1]. This combination of high catalytic efficiency for the primary target and low off-target nitration activity makes FeTMPyP a preferred reagent for experiments requiring precise dissection of peroxynitrite-mediated pathways.

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